molecular formula C18H20N2O5 B13111158 Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 612065-21-1

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B13111158
CAS No.: 612065-21-1
M. Wt: 344.4 g/mol
InChI Key: ZOAQDTISYUVFIJ-UHFFFAOYSA-N
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Description

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a tetrahydroindolizine core, a dimethoxyphenylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the dimethoxyphenylamino group and the carboxylate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate include other indolizine derivatives and compounds with similar functional groups, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.

    5-Amino-pyrazoles: Versatile synthetic building blocks used in the synthesis of heterocyclic compounds.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a valuable compound for developing new materials and studying biological processes.

Properties

CAS No.

612065-21-1

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 6-(3,5-dimethoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C18H20N2O5/c1-23-12-7-11(8-13(9-12)24-2)19-15-10-14(18(22)25-3)16-5-4-6-20(16)17(15)21/h7-10,19H,4-6H2,1-3H3

InChI Key

ZOAQDTISYUVFIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC)OC

Origin of Product

United States

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